
Benzyl(tris(3-methylphenyl))phosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(tris(3-methylphenyl))phosphorane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a benzyl group and three 3-methylphenyl groups. This compound is notable for its applications in organic synthesis and catalysis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl(tris(3-methylphenyl))phosphorane can be synthesized through the reaction of benzyl chloride with tris(3-methylphenyl)phosphine in the presence of a base such as sodium hydride. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and other side reactions. The general reaction scheme is as follows:
C6H5CH2Cl+P(C6H4CH3)3→C6H5CH2P(C6H4CH3)3
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl(tris(3-methylphenyl))phosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
Oxidation: Benzyl(tris(3-methylphenyl))phosphine oxide.
Reduction: Tris(3-methylphenyl)phosphine.
Substitution: Various substituted phosphoranes depending on the substituent introduced.
Scientific Research Applications
Benzyl(tris(3-methylphenyl))phosphorane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-based therapeutics.
Industry: Utilized in the synthesis of fine chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of Benzyl(tris(3-methylphenyl))phosphorane involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The phosphorus atom acts as a nucleophile, forming bonds with electrophilic metal centers and facilitating various catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
Tris(3-methylphenyl)phosphine: Lacks the benzyl group, making it less sterically hindered.
Benzyl(diphenyl)phosphine: Contains two phenyl groups instead of three 3-methylphenyl groups, affecting its electronic and steric properties.
Uniqueness
Benzyl(tris(3-methylphenyl))phosphorane is unique due to the combination of the benzyl group and three 3-methylphenyl groups, which provide a balance of steric hindrance and electronic properties. This makes it particularly effective as a ligand in catalysis, offering both stability and reactivity.
Properties
CAS No. |
69743-37-9 |
|---|---|
Molecular Formula |
C28H28P+ |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
benzyl-tris(3-methylphenyl)phosphanium |
InChI |
InChI=1S/C28H28P/c1-22-10-7-15-26(18-22)29(21-25-13-5-4-6-14-25,27-16-8-11-23(2)19-27)28-17-9-12-24(3)20-28/h4-20H,21H2,1-3H3/q+1 |
InChI Key |
RNLIPFURNZYJKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)[P+](CC2=CC=CC=C2)(C3=CC=CC(=C3)C)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



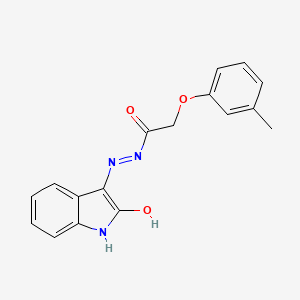
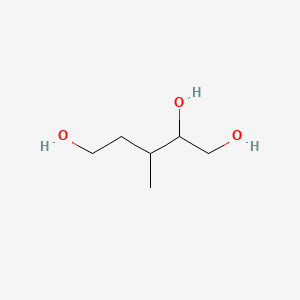
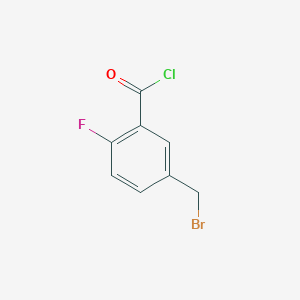

![{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12643233.png)
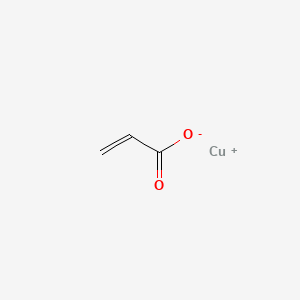
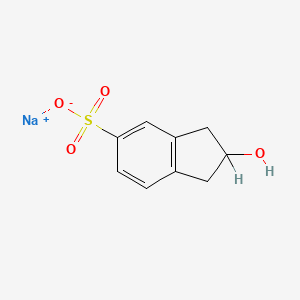

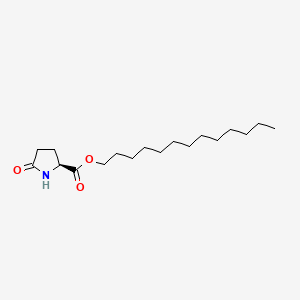
![1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12643263.png)

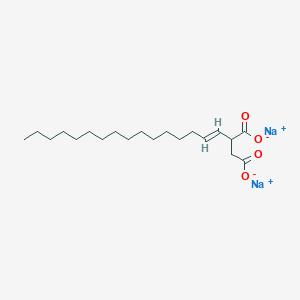
![Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-](/img/structure/B12643286.png)
